An In-Depth Technical Guide to the Physical Properties of N-(2-Hydroxypropyl)ethylenediamine
An In-Depth Technical Guide to the Physical Properties of N-(2-Hydroxypropyl)ethylenediamine
Introduction
N-(2-Hydroxypropyl)ethylenediamine (CAS No. 123-84-2), a substituted diamine, is a versatile chemical intermediate of significant interest to researchers, scientists, and drug development professionals. Its unique molecular architecture, featuring both amine and hydroxyl functional groups, imparts a range of physical and chemical properties that make it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and excipients.[1] This technical guide provides a comprehensive overview of the core physical properties of N-(2-Hydroxypropyl)ethylenediamine, the experimental methodologies for their determination, and the implications of these properties for its application in a research and development setting. Understanding these fundamental characteristics is paramount for process optimization, formulation development, and ensuring the safety and efficacy of downstream products.
Core Physical Properties and Their Significance
The utility of N-(2-Hydroxypropyl)ethylenediamine in pharmaceutical and chemical research is intrinsically linked to its physical properties. These characteristics govern its behavior in various processes, from reaction kinetics to formulation stability.
Molecular and General Properties
A foundational understanding of the molecule is essential before delving into its macroscopic properties.
| Property | Value | Source(s) |
| Chemical Name | N-(2-Hydroxypropyl)ethylenediamine | [2][3] |
| CAS Number | 123-84-2 | [2][3] |
| Molecular Formula | C₅H₁₄N₂O | [2] |
| Molecular Weight | 118.18 g/mol | [2] |
| Appearance | Colorless to light yellow/orange clear liquid | [4] |
| Odor | Ammonia-like/fishy | General amine characteristic |
The presence of both a primary and a secondary amine, along with a hydroxyl group, makes N-(2-Hydroxypropyl)ethylenediamine a chiral molecule. This chirality can be a critical consideration in drug development, where stereoisomers can exhibit different pharmacological activities.
Boiling Point: A Key Parameter for Purification and Process Control
The boiling point of a liquid is a critical parameter for its purification by distillation and for designing safe and efficient chemical processes.[5] For N-(2-Hydroxypropyl)ethylenediamine, the boiling point is reported at a reduced pressure, indicating that it may be susceptible to degradation at higher temperatures.
| Boiling Point | Pressure | Source(s) |
| 112 °C | 10 mmHg | [2][4] |
Operating under reduced pressure allows for distillation at a lower temperature, minimizing the risk of thermal decomposition and unwanted side reactions. This is particularly important for amines, which can be prone to oxidation and other degradation pathways at elevated temperatures.
Density: Implications for Formulation and Process Design
Density is a fundamental physical property that is essential for a variety of calculations in a laboratory and manufacturing setting, including mass-to-volume conversions for reagent preparation and the design of fluid handling systems.[6][7]
| Density/Specific Gravity | Temperature | Source(s) |
| 0.99 g/cm³ | 20 °C | [2] |
| 0.988 | 20/20 °C | [2] |
The density of N-(2-Hydroxypropyl)ethylenediamine is close to that of water, which is a practical consideration for aqueous-based formulations and extraction processes.
Solubility and Hygroscopicity: Critical Factors in Formulation and Stability
The solubility of a compound dictates its suitability for various reaction conditions and formulation types. N-(2-Hydroxypropyl)ethylenediamine is reported to be soluble in water and many organic solvents.[1] This broad solubility is a direct result of its molecular structure, which contains both polar (amine and hydroxyl) and nonpolar (alkyl) regions.
Furthermore, this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] The hygroscopicity of a substance is a critical factor in pharmaceutical development, as moisture uptake can lead to chemical degradation, changes in physical form, and altered dissolution profiles of the final drug product.[8] Therefore, stringent control of humidity is required during the handling and storage of N-(2-Hydroxypropyl)ethylenediamine to ensure its quality and integrity.
Refractive Index: A Tool for Quality Control
The refractive index is a measure of how light propagates through a substance and is a useful parameter for the rapid identification and quality control of liquid samples.
| Refractive Index | Wavelength | Temperature | Source(s) |
| 1.4758 | 589.3 nm | 20 °C | [2] |
Once a standard value is established for a pure sample, any deviation in the refractive index can indicate the presence of impurities or a change in the composition of the material.
Experimental Determination of Physical Properties
The accurate determination of physical properties is a cornerstone of chemical characterization. The following sections detail the methodologies for measuring the key physical properties of N-(2-Hydroxypropyl)ethylenediamine.
Boiling Point Determination under Reduced Pressure
Given the thermal sensitivity of N-(2-Hydroxypropyl)ethylenediamine, its boiling point is best determined under reduced pressure.
Methodology:
-
Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation. This typically includes a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a connection to a vacuum pump with a pressure gauge.
-
Sample Preparation: Place a small volume of N-(2-Hydroxypropyl)ethylenediamine and a boiling chip or magnetic stir bar into the round-bottom flask.
-
System Evacuation: Seal the apparatus and carefully evacuate the system to the desired pressure (e.g., 10 mmHg).
-
Heating: Gently heat the flask using a heating mantle.
-
Observation: Observe the temperature at which a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.
-
Pressure Correction: If necessary, the boiling point at atmospheric pressure can be estimated using a pressure nomograph.
Caption: Workflow for Boiling Point Determination under Reduced Pressure.
Density Measurement
The density of a hygroscopic liquid like N-(2-Hydroxypropyl)ethylenediamine can be accurately determined using a digital density meter, following a standard method such as ASTM D4052.[6][7][9][10]
Methodology:
-
Instrument Calibration: Calibrate the digital density meter with dry air and a standard of known density (e.g., ultrapure water) at the desired temperature.
-
Sample Introduction: Under a dry, inert atmosphere (e.g., in a glovebox) to prevent moisture absorption, draw the N-(2-Hydroxypropyl)ethylenediamine sample into a clean, dry syringe.
-
Measurement: Inject the sample into the oscillating U-tube of the density meter, ensuring no air bubbles are present.
-
Equilibration and Reading: Allow the sample to thermally equilibrate within the instrument. The instrument will measure the oscillation period of the U-tube and calculate the density.
-
Cleaning: Thoroughly clean and dry the instrument's U-tube after the measurement.
Caption: General Workflow for NMR Spectroscopic Analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. [11] Expected Characteristic Absorptions:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch: One or two sharp to medium bands in the 3300-3500 cm⁻¹ region, characteristic of primary and secondary amines.
-
C-H Stretch: Sharp absorptions just below 3000 cm⁻¹ due to the alkyl groups.
-
N-H Bend: A band around 1590-1650 cm⁻¹ for the primary amine.
-
C-N Stretch: Absorptions in the 1000-1250 cm⁻¹ region.
-
C-O Stretch: A band in the 1000-1200 cm⁻¹ region.
Experimental Protocol for FTIR Analysis:
-
Sample Preparation: As N-(2-Hydroxypropyl)ethylenediamine is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: Acquire a background spectrum of the clean salt plates.
-
Sample Spectrum: Acquire the spectrum of the sample.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. The resulting spectrum is then analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. [12][13][14] Expected Fragmentation:
-
Molecular Ion Peak (M⁺): The molecular ion peak should be observed at an m/z corresponding to the molecular weight of the compound (118.18). As it contains an even number of nitrogen atoms, the molecular ion peak will have an even m/z value.
-
Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the formation of stable iminium ions.
-
Loss of Water: Fragmentation involving the loss of a water molecule (M-18) from the molecular ion is also possible due to the presence of the hydroxyl group.
Experimental Protocol for Mass Spectrometry Analysis:
-
Sample Introduction: The liquid sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.
-
Ionization: An appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used to generate ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection and Data Analysis: The detector records the abundance of each ion, generating a mass spectrum. The spectrum is then analyzed to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.
Applications in a Research and Drug Development Context
The physical properties of N-(2-Hydroxypropyl)ethylenediamine directly influence its utility in pharmaceutical research and development.
-
Building Block for API Synthesis: Its bifunctional nature, containing both nucleophilic amine groups and a hydroxyl group, makes it a valuable synthon for constructing more complex drug molecules. [15][16][17][18]The boiling point and solubility are critical for designing reaction and purification protocols.
-
Chelating Agent: The presence of multiple nitrogen and oxygen atoms allows N-(2-Hydroxypropyl)ethylenediamine to act as a chelating agent, forming stable complexes with metal ions. [1][5][8][19][20][21]This property can be leveraged in drug formulations to improve the stability of APIs that are sensitive to metal-catalyzed degradation.
-
Excipient in Formulations: While not a common excipient, its properties could be explored for use in liquid or semi-solid formulations where its solubility and hygroscopicity might be beneficial or require careful management. [22][23]
Safety, Handling, and Storage
N-(2-Hydroxypropyl)ethylenediamine is classified as a corrosive substance, causing severe skin burns and eye damage. [2]It is also hygroscopic and air-sensitive. [4]Therefore, strict safety protocols must be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. [11][24][25][26][27]* Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors. [26]Avoid contact with skin and eyes. [24]* Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and dark place. [2]Keep away from incompatible materials such as strong oxidizing agents.
-
Spill and Waste Disposal: In case of a spill, neutralize with a suitable agent and absorb with an inert material. Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
N-(2-Hydroxypropyl)ethylenediamine is a chemical with a distinct set of physical properties that make it a valuable tool for researchers in drug discovery and development. Its boiling point, density, solubility, and hygroscopicity are not merely data points but are critical parameters that inform its synthesis, purification, handling, and potential applications. A thorough understanding and accurate determination of these properties, through the methodologies outlined in this guide, are essential for its effective and safe utilization in the laboratory and beyond. The spectroscopic data provide the ultimate confirmation of its molecular identity, ensuring the quality and reliability of any research in which it is employed.
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